1,1'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(2,4-dinitrobenzene)
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Overview
Description
1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE is a complex organic compound characterized by the presence of multiple nitro groups and phenoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a dinitrobenzene derivative under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic rings electron-deficient, facilitating nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite
Major Products
Reduction: Formation of corresponding amines
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions
Scientific Research Applications
1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE has several scientific research applications:
Fluorescence Probes: Used in the design of fluorescence probes for detecting hydrogen sulfide (H2S) due to its strong electron-withdrawing nitro groups.
Chemical Sensors: Employed in the development of chemical sensors for detecting various analytes in environmental and biological samples.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE primarily involves its electron-withdrawing nitro groups. These groups enhance the compound’s reactivity towards nucleophiles and its ability to participate in electron transfer processes. The molecular targets and pathways involved include interactions with nucleophilic sites in biological and chemical systems, leading to the formation of adducts or the initiation of electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-DINITROPHENOXY)-N-(2-HYDROXYETHYL)-1,8-NAPHTHALIMIDE: Another compound with similar nitro and phenoxy groups used in fluorescence probes.
3-(2,4-DINITROPHENOXY)-2-(4-(DIPHENYLAMINO)PHENYL)-4H-CHROMEN-4-ONE: Used in chemical sensors for detecting hydrogen sulfide.
Uniqueness
1-(4-{1-[4-(2,4-DINITROPHENOXY)PHENYL]-1-METHYLETHYL}PHENOXY)-2,4-DINITROBENZENE is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in applications requiring strong electron-withdrawing groups and specific spatial configurations .
Properties
Molecular Formula |
C27H20N4O10 |
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Molecular Weight |
560.5 g/mol |
IUPAC Name |
1-[4-[2-[4-(2,4-dinitrophenoxy)phenyl]propan-2-yl]phenoxy]-2,4-dinitrobenzene |
InChI |
InChI=1S/C27H20N4O10/c1-27(2,17-3-9-21(10-4-17)40-25-13-7-19(28(32)33)15-23(25)30(36)37)18-5-11-22(12-6-18)41-26-14-8-20(29(34)35)16-24(26)31(38)39/h3-16H,1-2H3 |
InChI Key |
AIGAJGQZLGJQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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